What is Piretanide-d4 and its primary use in research?
What is Piretanide-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide-d4 is the deuterated analog of Piretanide, a potent loop diuretic. In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical studies, stable isotope-labeled compounds like Piretanide-d4 are indispensable tools. This technical guide provides an in-depth overview of Piretanide-d4, its primary application in research, and detailed methodologies for its use.
Piretanide itself is a sulfamoylbenzoic acid derivative that exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys[1]. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. It is clinically used in the management of hypertension and edema associated with cardiac, hepatic, or renal failure[1].
The primary and most critical use of Piretanide-d4 in a research setting is as an internal standard for the quantitative analysis of Piretanide in biological matrices such as plasma and urine. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.
Physicochemical Properties
A clear understanding of the physicochemical properties of both Piretanide and its deuterated form is fundamental for method development.
| Property | Piretanide | Piretanide-d4 |
| IUPAC Name | 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid | 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid |
| Chemical Formula | C₁₇H₁₈N₂O₅S | C₁₇H₁₄D₄N₂O₅S |
| Molecular Weight | 362.4 g/mol | 366.4 g/mol |
| CAS Number | 55837-27-9 | 1246816-90-9 |
Primary Use in Research: Internal Standard in Bioanalysis
The structural similarity and mass difference between Piretanide and Piretanide-d4 make the latter an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Advantages of using Piretanide-d4 as an internal standard:
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Compensates for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since Piretanide-d4 has nearly identical physicochemical properties to Piretanide, it experiences similar matrix effects, allowing for accurate correction.
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Corrects for Variability in Sample Preparation: During extraction, evaporation, and reconstitution steps, some sample loss is inevitable. Piretanide-d4 is added at the beginning of the sample preparation process and experiences the same degree of loss as the unlabeled drug, ensuring that the final analyte/internal standard ratio remains constant.
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Accounts for Instrumental Variations: Fluctuations in injection volume and instrument response are corrected for by normalizing the analyte signal to the internal standard signal.
Experimental Protocols
While a specific, publicly available, validated LC-MS/MS method for Piretanide explicitly using Piretanide-d4 as an internal standard is not detailed in the search results, a representative protocol can be constructed based on established methods for similar analytes and general principles of bioanalytical method validation. The following is a detailed, representative methodology.
Representative Bioanalytical Method for the Quantification of Piretanide in Human Plasma using LC-MS/MS with Piretanide-d4 as an Internal Standard
1. Preparation of Standards and Quality Control (QC) Samples
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Stock Solutions: Prepare individual primary stock solutions of Piretanide and Piretanide-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions of Piretanide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
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Internal Standard Working Solution: Prepare a working solution of Piretanide-d4 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
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Calibration Standards and QC Samples: Spike drug-free human plasma with the Piretanide working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
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To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Piretanide-d4 internal standard working solution and vortex briefly.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. Liquid Chromatography Conditions (Representative)
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions (Representative)
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | Piretanide: [M+H]⁺ or [M-H]⁻ → fragment ionPiretanide-d4: [M+H]⁺ or [M-H]⁻ → fragment ion |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V (Positive Mode) or -4500 V (Negative Mode) |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions, declustering potential, collision energy, and other MS parameters must be optimized for Piretanide and Piretanide-d4 by direct infusion of the standard solutions into the mass spectrometer.
Data Presentation: Pharmacokinetic Parameters of Piretanide
The following table summarizes pharmacokinetic parameters of Piretanide from studies in humans. While these studies did not explicitly state the use of Piretanide-d4, the data is representative of what would be obtained using a validated LC-MS/MS method with a deuterated internal standard.
| Parameter | Healthy Volunteers | Patients with Renal Insufficiency | Reference |
| Bioavailability (Oral) | ~92% | - | [2] |
| Peak Plasma Concentration (Cmax) | 510-880 ng/mL (after 18 mg oral dose) | - | [1] |
| Time to Peak (Tmax) | 1-2 hours | - | [1] |
| Elimination Half-life (t½) | 1.2 - 4.1 hours | - | [1] |
| Volume of Distribution (Vd) | 0.30 - 0.74 L/kg | - | [1] |
| Total Plasma Clearance | 122.8 - 184.0 mL/min | - | [1] |
| Renal Clearance | ~50% of total clearance | 1.5 - 5.2 mL/min | [1][2] |
Mandatory Visualizations
Signaling Pathway of Piretanide
Piretanide, as a loop diuretic, acts by inhibiting the Na-K-2Cl symporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Piretanide in plasma samples using Piretanide-d4 as an internal standard.
Conclusion
Piretanide-d4 is a vital tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of accurate and reliable data, which is paramount for the successful development and regulatory approval of pharmaceutical products. The methodologies and data presented in this guide provide a comprehensive resource for scientists and professionals working with Piretanide and other related compounds.
References
- 1. The pharmacokinetics and diuretic effects of piretanide in chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic relationship of piretanide in healthy and uremic subjects. Determinants of the diuretic effect of a loop diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
